(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide, commonly referred to as EPZ015666, is a potent and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme. [, , , , ] It acts as a chemical probe for studying the biological functions of PRMT5 and exploring its potential as a therapeutic target for various diseases, particularly cancer. [, , , ] EPZ015666 exhibits significant in vitro and in vivo activity against several cancer cell lines and animal models. [, , , , ]
The synthesis of EPZ015666 involves several key steps that leverage established organic chemistry techniques. The initial synthetic route was developed to optimize the yield and potency of the compound while maintaining its selectivity for PRMT5.
The molecular structure of EPZ015666 is characterized by its unique functional groups that confer specificity towards PRMT5.
The three-dimensional conformation of EPZ015666 has been elucidated through X-ray crystallography, revealing its binding mode within the active site of PRMT5, where it exhibits cooperative interactions with S-adenosyl-l-methionine (SAM) .
EPZ015666 undergoes specific chemical reactions that are pivotal for its function as a PRMT5 inhibitor:
The mechanism by which EPZ015666 exerts its effects involves several key processes:
EPZ015666 exhibits several notable physical and chemical properties:
These properties contribute to its suitability as a lead compound for further development in clinical settings .
EPZ015666 has several significant scientific applications:
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues (SDMA) on histone and non-histone substrates. This enzyme functions within a multiprotein complex typically including MEP50 (methylosome protein 50), which enhances its catalytic activity and substrate specificity [3] [6]. PRMT5 epigenetically regulates gene expression through histone modifications, notably generating H4R3me2s (symmetric dimethylation of histone H4 arginine 3) and H3R8me2s (histone H3 arginine 8), which are associated with transcriptional repression [6] [9]. Beyond histones, PRMT5 methylates spliceosome components (e.g., Sm proteins), transcription factors (e.g., p53), and RNA-binding proteins, thereby influencing RNA processing, DNA repair, and signal transduction [3] [9]. The enzyme’s substrate recognition involves adaptor proteins (e.g., COPR5, RioK1) that bind to a shallow groove on PRMT5’s TIM barrel domain, enabling recruitment of specific substrates [6] [12].
Table 1: Key Substrates and Functional Consequences of PRMT5 Activity
Substrate Category | Specific Targets | Biological Consequence |
---|---|---|
Histones | H4R3, H3R8, H3R2 | Transcriptional repression, chromatin compaction |
Spliceosomal Proteins | Sm proteins (e.g., SmD1/D3) | snRNP assembly, pre-mRNA splicing |
Transcription Factors | p53, E2F1 | Altered transcriptional activity, cell cycle control |
Signaling Molecules | EGFR, PI3K subunits | Enhanced pro-survival signaling |
PRMT5 is overexpressed in diverse malignancies, including mantle cell lymphoma (MCL), glioblastoma, multiple myeloma, and breast cancer, where it drives oncogenesis through multiple mechanisms [1] [9] [10]. In MCL, PRMT5 upregulation symmetrically dimethylates SmD3, disrupting spliceosomal integrity and promoting aberrant splicing of tumor suppressors [1] [10]. In solid tumors (e.g., triple-negative breast cancer), PRMT5 epigenetically represses tumor suppressor miRNAs (e.g., miR-96, miR-33b), leading to increased expression of cyclin D1 and c-Myc—key drivers of cell cycle progression [4] [9]. In vitro studies demonstrate that PRMT5 knockdown or inhibition reduces viability in cancer cell lines (e.g., IC₅₀ = 96–904 nM in MCL lines) [1] [4]. Non-oncological roles include PRMT5-mediated regulation of embryonic development and metabolic pathways. For instance, PRMT5 nuclear translocation at the 4-cell stage is critical for genomic stability during zygotic genome activation [6] [8], while its interaction with the Brg1 complex regulates fibrotic responses in lung mesenchymal cells [9].
Table 2: PRMT5 Dysregulation in Human Diseases
**Disease Context | Molecular Mechanism | Functional Impact |
---|---|---|
Mantle Cell Lymphoma | SmD3 hypermethylation → splicing defects | Genomic instability, cell survival |
Glioblastoma | Splicing of detained introns in oncogenes (e.g., MYC) | Enhanced tumor growth and invasion |
Multiple Myeloma | Repression of CDKN2A/CDKN2B via H4R3me2s | Uncontrolled cell proliferation |
Breast Cancer | miRNA suppression → cyclin D1/c-Myc upregulation | G1/S transition acceleration |
Pulmonary Fibrosis | FOXO1 methylation → aberrant mesenchymal activation | Tissue remodeling, ECM deposition |
The central rationale for targeting PRMT5 lies in its dual role as an epigenetic modulator and a coordinator of cytoplasmic signaling cascades, making it a master regulator of cancer hallmarks like sustained proliferation and evasion of growth suppression [9] [10]. Unlike Type I PRMTs, PRMT5 catalyzes symmetric dimethylation—a modification with limited functional redundancy—providing a unique therapeutic window [6] [9]. EPZ015666 (GSK3235025) exemplifies a first-generation PRMT5 inhibitor designed to compete with the S-adenosylmethionine (SAM) cofactor in the PRMT5-MEP50 complex [1] [8]. It exhibits:
Table 3: Profile of EPZ015666 as a PRMT5-Targeted Agent
Parameter | Value | Experimental Context |
---|---|---|
Ki (PRMT5) | 5 nM | Sf9 insect cell lysates, biotinylated peptide |
IC₅₀ (Enzymatic) | 22 nM | Recombinant PRMT5-MEP50 complex |
Cellular IC₅₀ | 96–904 nM (MCL lines) | Guava ViaCount, 12-day proliferation assay |
Selectivity | >20,000-fold vs. other PMTs | Kinase panel screening |
In Vivo Efficacy | >93% TGI (Z-138 xenografts) | 200 mg/kg BID, oral, 21 days |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7